

Application Note: High-Throughput Pharmacokinetic Analysis of Lasilacton Using LC-MS/MS

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Compound of Interest

Compound Name: *Lasilacton*

Cat. No.: *B056975*

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Introduction

Lasilacton is a combination diuretic medication containing furosemide and spironolactone.^[1] Furosemide, a loop diuretic, acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of sodium, chloride, and water.^[2] Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of aldosterone, promoting sodium and water excretion while retaining potassium.^[3] The combination of these two active pharmaceutical ingredients (APIs) provides a synergistic diuretic effect, making it effective in managing conditions such as resistant edema associated with congestive cardiac failure and hepatic cirrhosis.^{[4][5]}

Understanding the pharmacokinetic profile of **Lasilacton** is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.^[6] This application note provides a detailed protocol for the simultaneous determination of furosemide, spironolactone, and its major active metabolite, canrenone, in human plasma using LC-MS/MS.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for furosemide and spironolactone's active metabolite, canrenone, following oral administration of a combination formulation. It is important to note that pharmacokinetic parameters can exhibit significant inter-individual variability.

Analyte	Parameter	Value	Unit	Citation
Furosemide	Cmax	1315.34 - 1473.59	ng/mL	
Tmax	0.78 - 1.09	h		
AUC (0-t)	Varies	ng·h/mL		
Half-life (t _{1/2})	2.97 - 3.10	h		
Canrenone (from Spironolactone)	Cmax	Not explicitly stated in a single source	ng/mL	
	Tmax	~4.3	h	[2]
AUC (0-t)	Bioequivalence achieved between formulations	ng·h/mL		
Half-life (t _{1/2})	~16.5	h		[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of furosemide, spironolactone, and canrenone from human plasma.[6]

Materials:

- Human plasma samples
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., indapamide for furosemide and nitrazepam for spironolactone/canrenone, dissolved in methanol)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Protocol:

- Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard solution to the plasma sample and vortex briefly.
- Add 300 μ L of ice-cold acetonitrile to the plasma sample.
- Vortex vigorously for 1 minute to precipitate the plasma proteins.
- Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase and vortex.
- The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general LC-MS/MS method for the simultaneous quantification of the target analytes. Instrument parameters may require optimization based on the specific LC-

MS/MS system used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:[6]

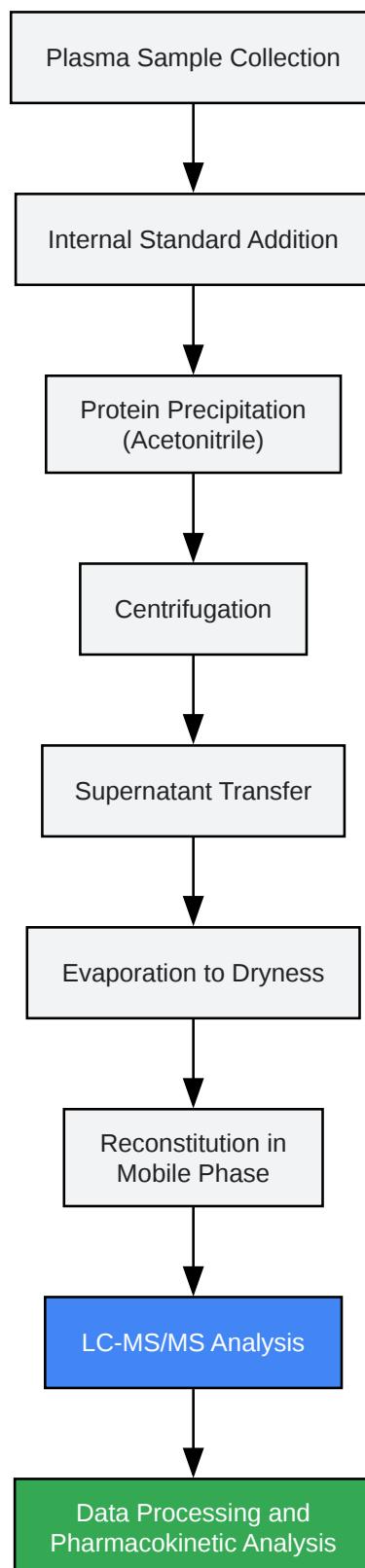
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Methanol
- Gradient: Isocratic elution with 70% Mobile Phase B
- Flow Rate: 0.8 mL/min
- Column Temperature: 35°C
- Injection Volume: 10 μ L

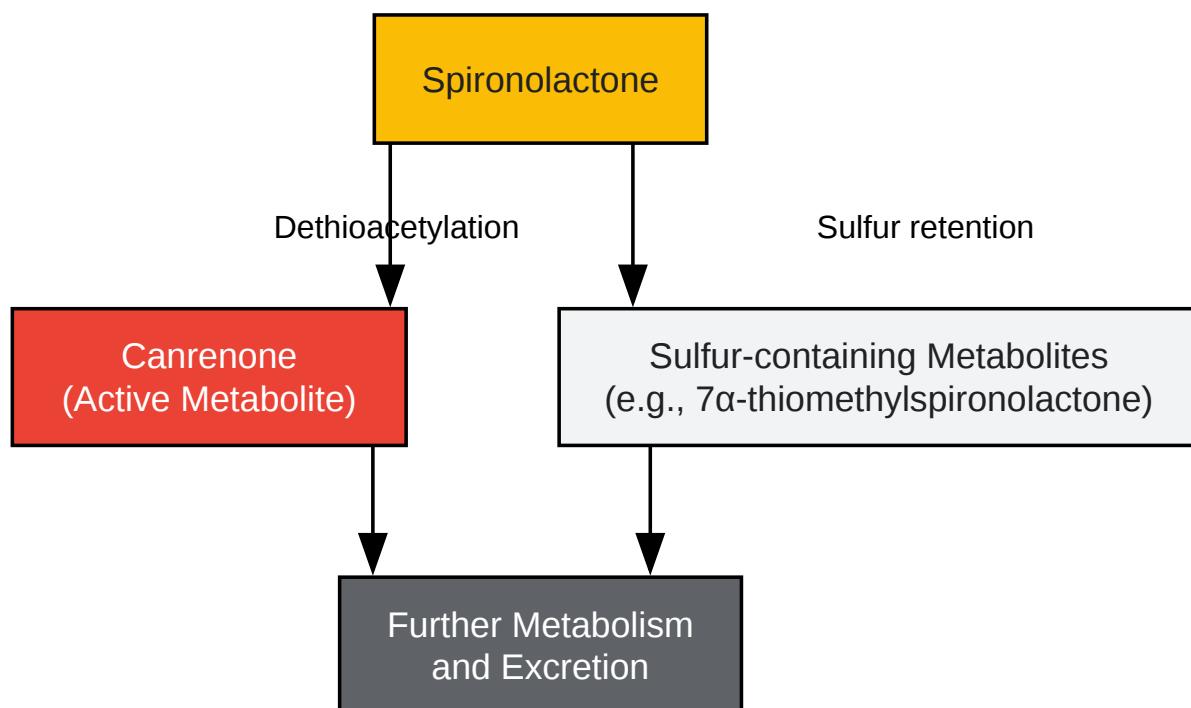
Mass Spectrometry Conditions:[6]

- Ionization Mode: Electrospray Ionization (ESI), with negative mode for furosemide and positive mode for spironolactone and canrenone.
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Precursor Ion \rightarrow Product Ion):
 - Furosemide: m/z 329.0 \rightarrow 284.9
 - Spironolactone: m/z 417.2 \rightarrow 341.1
 - Canrenone: m/z 341.2 \rightarrow 107.1

- Indapamide (IS for Furosemide): m/z 364.0 → 189.0
- Nitrazepam (IS for Spironolactone/Canrenone): m/z 282.1 → 236.1
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Mandatory Visualizations





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